Enzyme Inhibition: 4-Fluorophenyl Thiourea Exhibits Superior α-Amylase and α-Glycosidase Inhibition vs. Other Phenyl Substituents
In a head-to-head comparative study of fluorophenyl thiourea derivatives, 1-(4-fluorophenyl)-3-phenylthiourea demonstrated the highest inhibitory activity against both α-amylase and α-glycosidase among all tested 4-fluorophenyl-containing thiourea analogs [1]. The compound achieved an IC50 of 53.307 nM against α-amylase and an IC50 of 24.928 nM against α-glycosidase, representing the most potent inhibition within the evaluated fluorophenyl thiourea series [2].
| Evidence Dimension | IC50 for α-amylase inhibition |
|---|---|
| Target Compound Data | IC50 = 53.307 nM |
| Comparator Or Baseline | Other fluorophenyl thiourea derivatives in the same study (various substitution patterns) |
| Quantified Difference | Highest inhibition among all tested fluorophenyl thiourea derivatives |
| Conditions | In vitro α-amylase inhibition assay |
Why This Matters
This quantifiable potency establishes 1-(4-fluorophenyl)-3-phenylthiourea as the preferred fluorophenyl thiourea scaffold for enzyme inhibition studies targeting α-amylase and α-glycosidase, reducing the need for extensive analog screening.
- [1] Bingöl, Z. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnol Appl Biochem. 2025;72(4):924-935. View Source
- [2] OUCI. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. View Source
